Bathophenanthrolinedisulfonic acid,disodium salt hydrate
Overview
Description
Bathophenanthrolinedisulfonic acid, disodium salt hydrate is a chemical compound with the molecular formula C24H14N2Na2O6S2. It is widely used as a colorimetric reagent for the detection of iron in aqueous solutions without the need for solvent extraction . This compound forms water-soluble complexes with various metals, making it useful in a range of scientific applications .
Mechanism of Action
Target of Action
The primary target of Bathophenanthrolinedisulfonic acid disodium salt hydrate is iron (Fe 2+) . Iron is an essential mineral that plays a vital role in various biological processes, including oxygen transport, DNA synthesis, and electron transport .
Mode of Action
Bathophenanthrolinedisulfonic acid disodium salt hydrate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter . This interaction inhibits the transport of iron into chloroplasts .
Biochemical Pathways
By chelating iron, Bathophenanthrolinedisulfonic acid disodium salt hydrate affects the iron-dependent biochemical pathways . The downstream effects of this interaction can include the inhibition of iron-dependent enzymatic reactions and the disruption of iron homeostasis .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Bathophenanthrolinedisulfonic acid disodium salt hydrate’s action primarily involve the disruption of iron-dependent processes . By making Fe 2+ unavailable to its transporter, this compound can inhibit the transport of iron into chloroplasts, potentially affecting processes such as photosynthesis in plants .
Biochemical Analysis
Biochemical Properties
Bathophenanthrolinedisulfonic acid disodium salt hydrate plays a crucial role in biochemical reactions, particularly those involving iron. It acts as a metal chelator, forming a complex with Fe 2+ ions . This interaction makes the Fe 2+ ions unavailable to Fe 2+ transporters, thereby inhibiting the transport of iron into chloroplasts .
Cellular Effects
The effects of Bathophenanthrolinedisulfonic acid disodium salt hydrate on cells are largely tied to its role in iron metabolism. By chelating Fe 2+ ions, it can influence various cellular processes that depend on iron. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism that are regulated by iron .
Molecular Mechanism
At the molecular level, Bathophenanthrolinedisulfonic acid disodium salt hydrate exerts its effects through its strong binding interactions with Fe 2+ ions . This binding results in the formation of a complex that is unavailable to Fe 2+ transporters, leading to the inhibition of iron transport into chloroplasts .
Metabolic Pathways
Bathophenanthrolinedisulfonic acid disodium salt hydrate is involved in metabolic pathways related to iron metabolism . It interacts with Fe 2+ ions and can potentially affect metabolic flux or metabolite levels related to these pathways .
Transport and Distribution
The transport and distribution of Bathophenanthrolinedisulfonic acid disodium salt hydrate within cells and tissues are likely influenced by its strong binding interactions with Fe 2+ ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bathophenanthrolinedisulfonic acid, disodium salt hydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free chlorosulfonic acid to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve .
Industrial Production Methods
In industrial settings, the production of bathophenanthrolinedisulfonic acid, disodium salt hydrate follows similar principles but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Bathophenanthrolinedisulfonic acid, disodium salt hydrate undergoes several types of chemical reactions, including:
Complexation: Forms complexes with metals such as iron and palladium.
Oxidation: Participates in catalytic oxidation reactions, such as the oxidation of 2-hexanol.
Common Reagents and Conditions
Reagents: Chlorosulfonic acid, distilled water, metals (e.g., iron, palladium).
Conditions: Heating, stirring, and controlled addition of reagents.
Major Products
Iron Complexes: Used for colorimetric detection of iron.
Palladium Complexes: Utilized in catalytic oxidation reactions.
Scientific Research Applications
Bathophenanthrolinedisulfonic acid, disodium salt hydrate has a wide range of scientific research applications:
Chemistry: Used as a colorimetric reagent for iron detection and in the preparation of metal complexes.
Biology: Employed as an iron chelator to study iron transport and homeostasis in biological systems.
Medicine: Investigated for its potential in diagnostic assays and as a component in various biochemical assays.
Industry: Utilized in the catalytic oxidation of alcohols and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
- Bathocuproinedisulfonic acid, disodium salt hydrate
- 1,10-Phenanthroline
- Neocuproine
Uniqueness
Bathophenanthrolinedisulfonic acid, disodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metals. This makes it particularly useful for aqueous iron determination and catalytic oxidation reactions .
Properties
IUPAC Name |
disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCFSBXROICZOX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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